prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methyl, fluorophenyl, hydroxy, oxo, pyrrol, thiazole, and carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Introduction of the Pyrrol Ring: The pyrrol ring is introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Functional Group Modifications: The ethoxy, methyl, and fluorophenyl groups are introduced through various substitution reactions using appropriate reagents such as ethyl iodide, methyl iodide, and fluorobenzene.
Final Coupling Reaction: The final step involves coupling the thiazole and pyrrol intermediates through a carboxylation reaction using a carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Ethyl iodide, methyl iodide, fluorobenzene
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxy group can yield an oxo derivative, while reduction of the oxo group can yield a hydroxyl derivative.
Scientific Research Applications
PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of PROP-2-EN-1-YL 2-[3-(4-ETHOXY-3-METHYLBENZOYL)-2-(4-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable for various applications.
Properties
Molecular Formula |
C28H25FN2O6S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O6S/c1-5-13-37-27(35)25-16(4)30-28(38-25)31-22(17-7-10-19(29)11-8-17)21(24(33)26(31)34)23(32)18-9-12-20(36-6-2)15(3)14-18/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+ |
InChI Key |
QGRWXHKJZOUAIU-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)C |
Origin of Product |
United States |
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